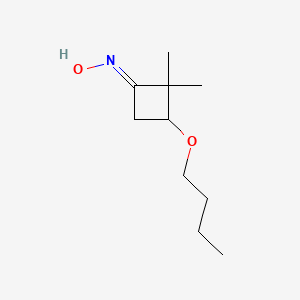
(NE)-N-(3-butoxy-2,2-dimethylcyclobutylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(NE)-N-(3-butoxy-2,2-dimethylcyclobutylidene)hydroxylamine, also known as DMXB-A, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMXB-A is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), which is involved in various physiological processes, including learning, memory, and inflammation.
Scientific Research Applications
Understanding Hydroxylamine Chemistry
Hydroxylamine and its derivatives, such as (NE)-N-(3-butoxy-2,2-dimethylcyclobutylidene)hydroxylamine, have been subjects of research due to their intriguing biological and chemical properties. Hydroxylamine itself, as a cellular metabolite, demonstrates a range of activities from mutagenesis to enzyme inhibition, underlining its significance in scientific research. For instance, hydroxylamine has shown both carcinostatic activities against tumors and inhibitory effects on viruses and certain cellular enzymes in vitro, highlighting its potential in developing therapeutic agents (Gross, 1985).
Role in Plant Biology and Phytochemistry
Research into plant pigments, particularly betalains, has revealed the importance of hydroxylamine derivatives in understanding plant chemistry and biochemistry. Betalains, for example, originate from the condensation of betalamic acid with imino compounds or amino acids/derivatives, demonstrating the role of hydroxylamine-related chemistry in plant pigment biosynthesis. These pigments, apart from serving as chemosystematic markers, have potential health benefits, emphasizing the relevance of hydroxylamine derivatives in exploring phytochemical diversity and applications (Khan & Giridhar, 2015).
Antioxidant Properties and Health Implications
The study of hydroxylamine derivatives extends into exploring their antioxidant properties, with significant attention to structure-activity relationships. This research contributes to the broader understanding of how these compounds can be optimized for medicinal chemistry, potentially leading to the development of new antioxidants for managing oxidative stress-related diseases. Such insights are crucial in the context of chronic conditions where oxidative stress plays a key role (Razzaghi-Asl et al., 2013).
Applications in Neurochemistry and Neuroprotection
Arimoclomol, a hydroxylamine derivative, exemplifies the therapeutic potential of these compounds in neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS). Arimoclomol's mechanism, involving the co-induction of heat shock protein expression under stress, highlights the broader applicability of hydroxylamine derivatives in neuroprotection and the development of treatments for various neurodegenerative conditions (Kalmar, Lu, & Greensmith, 2014).
Environmental and Water Treatment Research
The interaction between hydroxylamine and water treatment chemicals like monochloramine underlines the importance of understanding hydroxylamine chemistry in environmental science. This research is pivotal in assessing the impact of water treatment processes on microbial communities and the potential for hydroxylamine to affect these processes, indicating its role in environmental chemistry and microbial ecology (Wahman, Speitel, & Machavaram, 2014).
properties
IUPAC Name |
(NE)-N-(3-butoxy-2,2-dimethylcyclobutylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-4-5-6-13-9-7-8(11-12)10(9,2)3/h9,12H,4-7H2,1-3H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIGULQPOJMALR-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1CC(=NO)C1(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1C/C(=N\O)/C1(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-(3-butoxy-2,2-dimethylcyclobutylidene)hydroxylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propan-2-yl-1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate,trans-](/img/structure/B2633616.png)
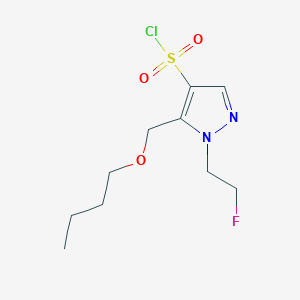
![N-(2,6-difluorobenzyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2633619.png)
![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2633622.png)
![2-morpholino-5-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2633624.png)
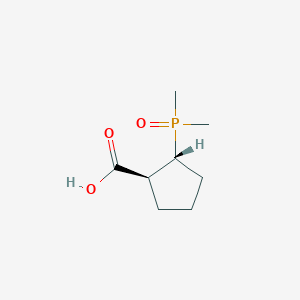

![2-Chloro-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2633628.png)
![2-{4-[(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2633630.png)
![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2633632.png)
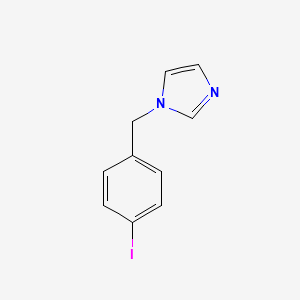
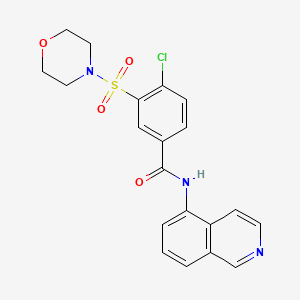

![4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]-N-propylbenzamide](/img/structure/B2633637.png)